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Compound of Interest

Compound Name: Dregeoside Aal

Cat. No.: B1159717

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural characterization of
Dregeoside Aal, a polyhydroxypregnane glycoside isolated from Dregea volubilis, using
Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are
fundamental for the structural elucidation, purity assessment, and quality control of this and
related natural products.

Introduction to Dregeoside Aal

Dregeoside Aal belongs to the family of pregnane glycosides, a class of C21 steroidal
compounds found in various plant species.[1][2] These compounds are of significant interest to
the pharmaceutical industry due to their diverse biological activities, which may include anti-
inflammatory, immunosuppressive, and cytotoxic effects.[1] Preliminary studies suggest that
some pregnane glycosides from Dregea volubilis may influence key signaling pathways, such
as NF-kB, which is pivotal in inflammation and immune responses. Accurate structural
determination is the first critical step in understanding the structure-activity relationship (SAR)
and advancing the development of these molecules as potential therapeutic agents.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for the complete
structural elucidation of complex natural products like Dregeoside Aal.[3] A combination of
one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous
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assignment of all proton (*H) and carbon (*3C) signals, providing detailed insights into the
molecular framework and stereochemistry.

Structural Elucidation Strategy

The structural characterization of Dregeoside Aal by NMR spectroscopy follows a logical
workflow. Initially, 1D *H and *3C NMR spectra provide an overview of the proton and carbon
environments within the molecule. Subsequently, a series of 2D NMR experiments, including
COSY, HSQC, and HMBC, are employed to establish connectivity between atoms.

Key NMR Experiments for Structural Elucidation:

'H NMR (Proton NMR): Provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons (through spin-spin coupling).

e 13C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the
molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can
further distinguish between CH, CHz, and CHs groups.

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically
those on adjacent carbon atoms (2J and 3J couplings).

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are separated by two or three bonds, which is crucial for connecting different
structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial
proximity of protons, aiding in the determination of stereochemistry.

Quantitative NMR Data

The following tables summarize the *H and 3C NMR chemical shift assignments for a
representative Dregeoside isolated from Dregea volubilis. These values are essential for the
identification and verification of the compound. Data is typically recorded in deuterated
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methanol (CDsOD) or deuterated chloroform (CDCIs), and chemical shifts (d) are reported in
parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are given
in Hertz (Hz).

Table 1: *H NMR Data for the Aglycone Moiety of a Representative Dregeoside

Position OoH (ppm) Multiplicity J (Hz)
1 1.50, 1.95 m

2 1.65, 2.10 m

3 3.55 m

4 1.80, 2.20 m

5 1.45 m

6 5.40 br s

7 2.05, 2.35 m

9 2.15 m

11 4.50 dd 8.5,4.0
12 4.95 dd 9.0,35
15 1.75, 2.50 m

16 2.30, 2.65 m

17 2.80 t 9.0
18-CHs 1.25 S

19-CHs 1.10 S

21-CHs 2.20 S

Table 2: 13C NMR Data for the Aglycone Moiety of a Representative Dregeoside
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Position oC (ppm) DEPT
1 38.0 CH:z
2 29.5 CH2
3 78.5 CH
4 39.0 CH:z
5 141.0 C

6 121.5 CH
7 32.0 CH:z
8 75.0 C

9 45.0 CH
10 37.5 C
11 72.0 CH
12 80.0 CH
13 50.0 C
14 85.0 C
15 35.0 CH:z
16 28.0 CH2
17 60.0 CH
18 15.0 CHs
19 20.0 CHs
20 210.0 C
21 31.0 CHs

Table 3: 1H and 3C NMR Data for the Sugar Moieties of a Representative Dregeoside
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Position OH (ppm) J (Hz2) oC (ppm)
Sugar 1

1 4.40 7.5 102.0
2' 3.25 75.0

3 3.40 77.0

4 3.30 71.0

5' 3.80 68.0

6' 1.20 6.0 18.0
Sugar 2

1" 4.55 7.8 104.5
2" 3.35 74.5

3" 3.50 76.5

4" 3.45 70.5

5" 3.90 67.5

6" 1.25 6.2 18.5

Experimental Protocols

4.1 Sample Preparation
e Weigh approximately 5-10 mg of purified Dregeoside Aal.

¢ Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDsOD, CDCIs). The
choice of solvent is critical and should be based on the solubility of the compound.

e Transfer the solution to a 5 mm NMR tube.

o Ensure the solution is free of any particulate matter. If necessary, filter the solution through a
small plug of glass wool directly into the NMR tube.
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4.2 NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR data on a 500 MHz
spectrometer. These parameters may need to be optimized based on the specific instrument
and sample concentration.

4.2.1 *H NMR Spectroscopy

e Pulse Program: zg30

e Number of Scans (ns): 16

o Relaxation Delay (d1): 2.0 s

e Acquisition Time (aq): 3.0 s

e Spectral Width (sw): 20 ppm

e Temperature: 298 K

4.2.2 13C NMR Spectroscopy

Pulse Program: zgpg30

Number of Scans (ns): 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): 1.0 s

Spectral Width (sw): 240 ppm

Temperature: 298 K

4.2.3 COSY

e Pulse Program: cosygpgf

e Number of Scans (ns): 4
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o Relaxation Delay (d1): 1.5 s

e Spectral Width (sw): 12 ppm in both F1 and F2 dimensions

o Data Points (td): 2048 in F2, 256 in F1

4.2.4 HSQC

Pulse Program: hsqcedetgpsisp2.3

Number of Scans (ns): 8

Relaxation Delay (d1): 1.5 s

Spectral Width (sw): 12 ppm in F2 (*H), 165 ppm in F1 (*3C)

Data Points (td): 1024 in F2, 256 in F1

4.2.5 HMBC

e Pulse Program: hmbcgplpndgf

e Number of Scans (ns): 16

o Relaxation Delay (d1): 2.0 s

e Long-range Coupling Delay (d6): Optimized for 8 Hz

o Spectral Width (sw): 12 ppm in F2 (1H), 220 ppm in F1 (33C)
o Data Points (td): 2048 in F2, 256 in F1

Visualizations

5.1 Experimental Workflow for NMR Analysis
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Caption: Workflow for the NMR-based characterization of Dregeoside Aal.
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5.2 Logical Relationship for Structure Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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